molecular formula C18H17N3O2 B10926367 N-(2,3-dihydro-1H-inden-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10926367
M. Wt: 307.3 g/mol
InChI Key: WKOHEJARGVCLDL-UHFFFAOYSA-N
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Description

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes an indene moiety fused with an isoxazole and pyridine ring

Preparation Methods

The synthesis of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indene derivative. The synthetic route may include:

    Formation of the Indene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.

    Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the indene, isoxazole, and pyridine moieties under specific conditions to form the target compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but differs in its functional groups and overall structure.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Similar in having the indene moiety, but with different functional groups.

    Celestolide: Another compound with an indene structure, used in different applications.

The uniqueness of N4-(2,3-DIHYDRO-1H-INDEN-5-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-10-8-15(16-11(2)21-23-18(16)19-10)17(22)20-14-7-6-12-4-3-5-13(12)9-14/h6-9H,3-5H2,1-2H3,(H,20,22)

InChI Key

WKOHEJARGVCLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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